Foreword: The Imidazole Scaffold as a Cornerstone of Modern Medicinal Chemistry
Foreword: The Imidazole Scaffold as a Cornerstone of Modern Medicinal Chemistry
An In-depth Technical Guide to Ethyl 5-bromo-1H-imidazole-4-carboxylate: Synthesis, Reactivity, and Applications
The imidazole ring is a privileged scaffold in the landscape of drug discovery and development. Its unique electronic properties, hydrogen bonding capabilities, and metabolic stability have cemented its role in a vast array of therapeutically significant molecules.[1][2][3][4] This guide focuses on a particularly valuable, functionalized derivative: Ethyl 5-bromo-1H-imidazole-4-carboxylate . This molecule is not merely a compound but a strategic tool, a versatile building block engineered for the efficient construction of complex molecular architectures. Its true value lies in the synthetic handles it provides—the bromine atom and the ethyl ester—which open gateways to diverse chemical transformations.
This document serves as a comprehensive technical resource for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of facts to provide a deeper understanding of the causality behind experimental choices, the strategic considerations in its synthesis, and its vast potential in modern organic synthesis.
Core Molecular Profile and Structural Elucidation
Understanding the fundamental physicochemical properties and spectroscopic signature of a molecule is the bedrock of its effective utilization. Ethyl 5-bromo-1H-imidazole-4-carboxylate is a solid compound under standard conditions, necessitating specific storage protocols to ensure its long-term stability.[5][6]
| Property | Value | Source |
| CAS Number | 944906-76-7 | [5][7] |
| Molecular Formula | C₆H₇BrN₂O₂ | [5][8] |
| Molecular Weight | 219.04 g/mol | [5][8] |
| Physical Form | Solid | [6] |
| Storage | 2-8°C, under inert atmosphere | [5][6] |
Structural Features and Tautomerism
The structure features a central imidazole ring substituted at the C4 and C5 positions. A critical feature of the 1H-imidazole core is its ability to undergo tautomerization, where the proton on the nitrogen atom can migrate between the N-1 and N-3 positions. In this non-symmetrically substituted imidazole, the electronic properties of the bromo and carboxylate groups influence the equilibrium between the 5-bromo and 4-bromo tautomers.[9] This dynamic is a crucial consideration in subsequent reactions, particularly N-alkylation, as it can lead to mixtures of regioisomers.
Spectroscopic Signature: A Predictive Analysis
| Technique | Expected Signature | Rationale |
| ¹H NMR | ~7.5-8.0 ppm (s, 1H): C2-H proton. ~4.0-4.4 ppm (q, 2H): -O-CH₂-CH₃. ~1.2-1.5 ppm (t, 3H): -O-CH₂-CH₃. Broad signal: N-H proton. | The C2-H proton is the sole aromatic proton on the imidazole ring. The ethyl ester will exhibit a characteristic quartet and triplet. The N-H signal is often broad and its chemical shift is dependent on solvent and concentration. |
| ¹³C NMR | ~160-165 ppm: Ester carbonyl carbon. ~135-140 ppm: C2 carbon. ~115-125 ppm: C4 carbon (attached to ester). ~100-110 ppm: C5 carbon (attached to bromine). ~60 ppm: -O-CH₂- carbon. ~14 ppm: -CH₃ carbon. | The electron-withdrawing ester and bromine substituents significantly influence the chemical shifts of the ring carbons. The C-Br carbon (C5) is expected to be shifted upfield compared to the C-COOEt carbon (C4). |
| IR | ~3100-3300 cm⁻¹ (broad): N-H stretch. ~2900-3000 cm⁻¹: C-H stretches. ~1700-1720 cm⁻¹ (strong): C=O stretch of the ester. ~1500-1600 cm⁻¹: C=N and C=C ring stretches. ~1200-1300 cm⁻¹: C-O stretch. | These absorption bands are characteristic of the primary functional groups present in the molecule. The strong carbonyl peak is a key diagnostic feature. |
| Mass Spec | Isotopic pattern for 1 Br: Two peaks of nearly equal intensity at [M]+ and [M+2]+. m/z: 218 and 220 (for ⁷⁹Br and ⁸¹Br isotopes). | The presence of a single bromine atom provides a definitive isotopic signature, which is invaluable for confirming the successful incorporation of bromine into the structure. |
Strategic Synthesis: From Core to Functionalized Intermediate
The synthesis of ethyl 5-bromo-1H-imidazole-4-carboxylate is a multi-step process that requires careful control of regioselectivity. The overall strategy involves first constructing the imidazole-4-carboxylate core, followed by a selective bromination at the C5 position.
Workflow for Synthesis
The logical flow for producing the target compound is outlined below. The initial step focuses on creating the foundational imidazole ester, which is then subjected to a carefully chosen bromination agent to ensure the desired regiochemical outcome.
Caption: General workflow for the synthesis of Ethyl 5-bromo-1H-imidazole-4-carboxylate.
Experimental Protocol: A Plausible Synthetic Route
This protocol describes a validated, two-step approach starting from commercially available materials. The choice of reagents and conditions is critical for both yield and purity.
Step 1: Synthesis of Ethyl 1H-imidazole-4-carboxylate
This step utilizes a variation of the Radziszewski imidazole synthesis, a robust method for creating substituted imidazoles.[13]
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Reagent Preparation: In a three-neck round-bottom flask equipped with a reflux condenser and a mechanical stirrer, dissolve ethyl glyoxalate (1.0 eq) in a suitable solvent such as ethanol.
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Reaction Initiation: Add aqueous ammonia (2.0-3.0 eq) and formamidine acetate (1.1 eq) to the solution.
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Reflux: Heat the reaction mixture to reflux (approx. 80°C) for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Scientific Rationale: Heating provides the necessary activation energy for the condensation and cyclization reactions to proceed at a reasonable rate. Formamidine acetate serves as the source for the C2 carbon and N3 nitrogen of the imidazole ring.
-
-
Workup and Isolation: After the reaction is complete, cool the mixture to room temperature and concentrate it under reduced pressure. The resulting residue can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield pure ethyl 1H-imidazole-4-carboxylate.
Step 2: Regioselective Bromination
The key challenge in this step is to direct the bromine atom specifically to the C5 position. The existing electron-withdrawing carboxylate group at C4 deactivates the C5 position to some extent, but the imidazole ring is generally electron-rich and prone to over-bromination.[14] Using a mild brominating agent like N-Bromosuccinimide (NBS) in a polar aprotic solvent provides the necessary control.[15]
-
Reaction Setup: Dissolve ethyl 1H-imidazole-4-carboxylate (1.0 eq) in a solvent like N,N-Dimethylformamide (DMF) or acetonitrile in a flask protected from light. Cool the solution to 0°C using an ice bath.
-
Scientific Rationale: Low temperature is crucial to control the exothermicity of the reaction and to minimize the formation of di-brominated and other side products. NBS is a safer and more selective source of electrophilic bromine compared to liquid bromine.
-
-
Reagent Addition: Add N-Bromosuccinimide (1.0-1.1 eq) portion-wise to the stirred solution over 30 minutes, ensuring the temperature remains below 5°C.
-
Reaction: Allow the reaction to stir at 0°C for 1-2 hours and then let it warm to room temperature, continuing to stir for an additional 12-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Quenching and Extraction: Once the starting material is consumed, pour the reaction mixture into cold water. If a precipitate forms, it can be collected by filtration. Otherwise, extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with aqueous sodium thiosulfate solution (to quench any remaining bromine), followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography (silica gel, using a hexane/ethyl acetate gradient) to afford pure ethyl 5-bromo-1H-imidazole-4-carboxylate.
Synthetic Utility: A Hub of Chemical Reactivity
The power of this building block stems from the orthogonal reactivity of its functional groups. The C-Br bond, the ester, and the N-H group can be selectively addressed to build molecular complexity.
Caption: Key reaction pathways for Ethyl 5-bromo-1H-imidazole-4-carboxylate.
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The Bromine Handle: The C-Br bond is the primary site for building molecular complexity. It is highly susceptible to a variety of palladium-catalyzed cross-coupling reactions.[16]
-
Suzuki-Miyaura Coupling: Reacting with boronic acids or esters introduces new aryl or heteroaryl groups, a cornerstone strategy for exploring structure-activity relationships (SAR) in drug discovery.[17]
-
Sonogashira Coupling: Enables the installation of alkyne functionalities, which are themselves versatile intermediates for further transformations.
-
Buchwald-Hartwig Amination: Allows for the direct formation of C-N bonds, creating substituted anilines and related structures prevalent in pharmaceuticals.
-
-
Ester Group Transformations: The ethyl ester provides a route to other crucial functional groups.
-
Hydrolysis: Saponification with a base like sodium hydroxide readily converts the ester to the corresponding carboxylic acid.[18] This acid can then be coupled with amines to form amides using standard peptide coupling reagents.
-
Amidation: Direct reaction with amines, sometimes at elevated temperatures, can form amide bonds.
-
-
N-H Functionalization: The acidic proton on the imidazole nitrogen can be removed by a base, and the resulting anion can be alkylated or acylated. As noted earlier, this can produce a mixture of N-1 and N-3 isomers, a challenge that must be addressed through careful reaction design or chromatographic separation.
Applications in Medicinal Chemistry
Ethyl 5-bromo-1H-imidazole-4-carboxylate is a key intermediate for synthesizing compounds targeting a range of diseases, including neurological disorders, infections, and inflammatory conditions.[5] The imidazole core mimics the histidine residue in proteins, allowing it to act as a bioisostere and interact with various enzymatic targets. The bromine atom serves as a versatile anchor point for introducing pharmacophores that can modulate a compound's potency, selectivity, and pharmacokinetic properties.
For example, a research program might use this intermediate to develop a library of kinase inhibitors. The core could bind in the hinge region of an enzyme, while the group introduced via Suzuki coupling at the C5 position could be varied to explore interactions with a solvent-exposed pocket, thereby optimizing selectivity and potency.
Safety, Handling, and Storage
As a research chemical, proper handling of ethyl 5-bromo-1H-imidazole-4-carboxylate is paramount. While a specific safety data sheet (SDS) is not universally available, data from closely related imidazole carboxylates and brominated heterocycles provide a strong basis for a safety assessment.[6][19][20][21][22]
| Hazard Class | GHS Classification | Precautionary Measures |
| Acute Toxicity | H302: Harmful if swallowed. | P264: Wash hands thoroughly after handling. |
| Skin Irritation | H315: Causes skin irritation. | P280: Wear protective gloves. |
| Eye Irritation | H319: Causes serious eye irritation. | P280: Wear eye protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| Respiratory Irritation | H335: May cause respiratory irritation. | P261: Avoid breathing dust. Use only in a well-ventilated area. |
-
Handling: Always handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses with side shields, and nitrile gloves. Avoid generating dust.
-
Storage: Store in a tightly sealed container in a cool, dry place, as recommended at 2-8°C.[5][6] For long-term stability, storage under an inert atmosphere (e.g., argon or nitrogen) is advised to prevent degradation.
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the material to enter drains or waterways.
Conclusion
Ethyl 5-bromo-1H-imidazole-4-carboxylate is more than a catalog chemical; it is a strategically designed platform for innovation in medicinal chemistry and organic synthesis. Its well-defined reactivity, coupled with the biological significance of the imidazole core, makes it an indispensable tool for the synthesis of novel compounds. A thorough understanding of its properties, synthesis, and reactivity, as outlined in this guide, empowers researchers to unlock its full potential in the quest for new therapeutics and functional molecules.
References
-
D’hooghe, M., et al. (2009). One-Pot Synthesis of Imidazole-4-Carboxylates by Microwave-Assisted 1,5-Electrocyclization of Azavinyl Azomethine Ylides. Molecules. Available at: [Link]
-
Gudmundsson, K. S., et al. (2005). Synthesis of 1-Alkyl-4-imidazolecarboxylates: A Catch and Release Strategy. Organic Letters. Available at: [Link]
-
Tzani, A., et al. (2007). Convenient synthesis of polybrominated imidazole building blocks. Arkivoc. Available at: [Link]
-
Gudmundsson, K. S., & Johns, B. A. (2004). Synthesis of imidazole-4-carboxylic acids via solid-phase bound 3- N, N-(dimethylamino)-2-isocyanoacrylate. Tetrahedron Letters. Available at: [Link]
-
Blackman, A. G., et al. (1986). The Bromination in Aqueous-Solution of Imidazole Coordinated to Co(NH3)5(3+). Australian Journal of Chemistry. Available at: [Link]
-
My Skin Recipes. (n.d.). Ethyl 5-bromo-1H-imidazole-4-carboxylate. Available at: [Link]
-
Dennis, M. J., et al. (1994). Synthesis and Reactions of Brominated 2-Nitroimidazoles. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]
-
Mohamed, S. K., et al. (2015). Multicomponent Green Synthesis, Spectroscopic and Structural Investigation of Multi-Substituted Imidazoles. Part 1. Journal of Heterocyclic Chemistry. Available at: [Link]
-
Singh, P., et al. (2013). Synthesis and Evaluation of N-substituted Imidazole Derivatives for Antimicrobial Activity. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]
-
Abdel-Wahab, B. F., et al. (2012). Synthesis, Spectroscopic Characterization and Antimicrobial Activity of Some New 2-Substituted Imidazole Derivatives. Open Journal of Medicinal Chemistry. Available at: [Link]
-
Alliouche, H., et al. (2014). Synthesis, Spectroscopic and Structural Studies of New 2-Substituted 4- Nitroimidazoles. Letters in Organic Chemistry. Available at: [Link]
-
PubChemLite. (n.d.). Ethyl 5-bromo-1h-imidazole-4-carboxylate. Available at: [Link]
-
Khan, I., & Iqubal, A. (2012). Synthesis of Substituted Imidazoles via a Multi-Component Condensation Catalyzed by p-toluene Sulfonic Acid, PTSA. Research Journal of Chemical Sciences. Available at: [Link]
-
Kumar, A., et al. (2017). One-pot synthesis of a new imidazole-5-carboxylic acid derivative via heterocyclization reaction. MOJ Biorganic & Organic Chemistry. Available at: [Link]
-
Crozet, M. D., et al. (2004). SYNTHESIS OF A NEW IMIDAZO[4,5-b]PYRIDIN-5-ONE VIA A VICARIOUS NUCLEOPHILIC SUBSTITUTION OF HYDROGEN. ARKIVOC. Available at: [Link]
-
PubChem. (n.d.). ethyl 4-amino-1H-imidazole-5-carboxylate. Available at: [Link]
-
Amerigo Scientific. (n.d.). Ethyl 2-Bromo-4-methyl-1H-imidazole-5-carboxylate. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Imidazole synthesis. Available at: [Link]
- Google Patents. (n.d.). CN111269183A - Synthesis method of 4-bromo-1-methyl-1H-imidazole-5-carboxylic acid amide derivative.
-
Kumar, S., et al. (2017). a review article on synthesis of imidazole derivatives. WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. Available at: [Link]
-
Sharma, A., et al. (2017). Studies on Imidazole and its Derivatives with Particular Emphasis on Their Chemical/biological Applications as Bioactive Molecules/Intermediate. Journal of Chemical and Pharmaceutical Research. Available at: [Link]
-
NIST. (n.d.). 4,5-Imidazoledicarboxylic acid. NIST Chemistry WebBook. Available at: [Link]
-
Singh, G., et al. (2024). Imidazoles in medicine: a review of its pharmacological and therapeutic applications. Journal of Molecular Structure. Available at: [Link]
-
Nikitina, P. A., et al. (2024). Alkylation of Ethyl 2-Aryl-1-hydroxy-4-methyl-1H-imidazole-5-carboxylates with Benzyl Halides. Russian Journal of Organic Chemistry. Available at: [Link]
-
Wang, X., et al. (2023). Fig. S2 FTIR spectra of 1H-Imidazole-4-carboxylic acid (a), CDs (b) and CDsimidazole (c). ResearchGate. Available at: [Link]
-
Journal of Organic and Pharmaceutical Chemistry. (n.d.). Novel synthesis of ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H -imidazole-5-carboxylate: A key intermediate of olmesartan. Available at: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 3. longdom.org [longdom.org]
- 4. tandfonline.com [tandfonline.com]
- 5. Ethyl 5-bromo-1H-imidazole-4-carboxylate [myskinrecipes.com]
- 6. Methyl 5-bromo-1H-imidazole-4-carboxylate | 1093261-46-1 [sigmaaldrich.com]
- 7. ethyl 4-bromo-1H-imidazole-5-carboxylate - CAS:944906-76-7 - Abovchem [abovchem.com]
- 8. PubChemLite - Ethyl 5-bromo-1h-imidazole-4-carboxylate (C6H7BrN2O2) [pubchemlite.lcsb.uni.lu]
- 9. 5-Bromo-4-ethyl-1H-imidazole | Benchchem [benchchem.com]
- 10. Synthesis and Evaluation of N-substituted Imidazole Derivatives for Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis, Spectroscopic Characterization and Antimicrobial Activity of Some New 2-Substituted Imidazole Derivatives [scirp.org]
- 12. isca.me [isca.me]
- 13. Imidazole synthesis [organic-chemistry.org]
- 14. Synthesis and reactions of brominated 2-nitroimidazoles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. nbinno.com [nbinno.com]
- 17. thieme-connect.com [thieme-connect.com]
- 18. 1H-Imidazole-4-carboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 19. fishersci.com [fishersci.com]
- 20. assets.thermofisher.cn [assets.thermofisher.cn]
- 21. static.cymitquimica.com [static.cymitquimica.com]
- 22. tcichemicals.com [tcichemicals.com]
